molecular formula C18H14O2 B8295240 3-(Naphthalen-2-ylmethoxy)benzaldehyde

3-(Naphthalen-2-ylmethoxy)benzaldehyde

Cat. No. B8295240
M. Wt: 262.3 g/mol
InChI Key: AFABEXKJVOGPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-2-ylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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properties

Product Name

3-(Naphthalen-2-ylmethoxy)benzaldehyde

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

3-(naphthalen-2-ylmethoxy)benzaldehyde

InChI

InChI=1S/C18H14O2/c19-12-14-4-3-7-18(11-14)20-13-15-8-9-16-5-1-2-6-17(16)10-15/h1-12H,13H2

InChI Key

AFABEXKJVOGPFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC=CC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromomethylnaphthalene was reacted with 3-hydroxybenzaldehyde using the procedure described in Example 1 to give 3-(naphth-2-ylmethoxy)benzaldehyde in 93% yield, m.p. 108°-110° C. (recrystallised from ethanol). The product so obtained was reacted with thiazol-2-yl-lithium using the procedure described in the 4th paragraph of the portion of Example 1 which is concerned with the preparation of starting materials except that the product was purified by column chromatography using a 1:1 v/v mixture of petroleum ether (b.p. 60°-80° C.) and diethyl ether as eluent. There was thus obtained the required starting material in 62% yield, m.p. 105°-106° C.
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Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzaldehyde (2.44 g; 20 mmol) in DMF (50 ml) were added potassium carbonate (3.04 g; 22 mmol) and bromomethylnaphthalene (4.64 g; 21 mmol), and the resulting mixture was stirred at room temperature for 16 h. The mixture was then poured into water (200 ml) and extracted with ethyl acetate (100 ml). The extract was washed with water, brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography (silica gel; methylene chloride-ethyl acetate 19:1) to provide 5.1 g of 3-(2-naphthylmethoxy)benzaldehyde.
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2.44 g
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3.04 g
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4.64 g
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50 mL
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200 mL
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